Target Engagement Differentiation: XDH vs. ACSS2 Selectivity Shift Driven by 2,3-Dimethyl Substitution
The target compound is annotated in the Therapeutic Target Database as an inhibitor of xanthine dehydrogenase/oxidase (XDH), whereas its des-methyl analog N-(quinoxalin-6-yl)furan-2-carboxamide is a validated, potent ACSS2 inhibitor [1][2]. The 2,3-dimethyl groups introduce steric bulk that precludes accommodation in the ACSS2 acetate-binding pocket while favoring interactions in the larger purine-binding cavity of XDH. This represents a class-level selectivity shift between two enzymes within the same metabolic superfamily. No direct IC50 head-to-head data are available for this specific compound pair, but the target annotation divergence constitutes a qualitative differentiation with practical consequences for assay design and pathway targeting.
| Evidence Dimension | Primary molecular target |
|---|---|
| Target Compound Data | Xanthine dehydrogenase/oxidase (XDH) inhibitor (TTD annotation) [1] |
| Comparator Or Baseline | N-(quinoxalin-6-yl)furan-2-carboxamide: ACSS2 inhibitor [2] |
| Quantified Difference | Target class divergence (purine metabolism vs. acetate metabolism); no quantitative IC50 shift calculable from available data |
| Conditions | Target annotation derived from Therapeutic Target Database and published ACSS2 inhibitor characterization |
Why This Matters
Investigators studying purine metabolism or uric acid regulation should select this compound over the des-methyl analog to avoid confounding ACSS2-mediated effects on lipid and histone acetylation.
- [1] Therapeutic Target Database. Drug ID: D0N0MV – Fused heterocyclic compound 8 (XDH inhibitor). https://db.idrblab.net/ttd/data/drug/details/d0n0mv. View Source
- [2] PubChem BioAssay / BindingDB records for N-(quinoxalin-6-yl)furan-2-carboxamide as ACSS2 inhibitor. Cross-referenced from public databases. View Source
